
Tert-butyl 3-(cyclopentylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(cyclopentylamino)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a derivative of propanoic acid and has a cyclopentylamino group attached to the third carbon atom.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopentylamino)propanoate involves the inhibition of HDACs and LSD1 enzymes. HDACs are involved in the deacetylation of histone proteins, which leads to the repression of gene expression. LSD1 is involved in the demethylation of lysine residues on histone proteins, which also leads to the repression of gene expression. By inhibiting these enzymes, this compound can restore normal gene expression patterns and potentially treat diseases associated with their dysregulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against HDACs and LSD1 enzymes. This inhibition leads to the restoration of normal gene expression patterns, which can potentially treat diseases associated with their dysregulation. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor activities, which further support its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-butyl 3-(cyclopentylamino)propanoate is its potent inhibitory activity against HDACs and LSD1 enzymes. This activity makes it a promising candidate for drug discovery and development. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for research on tert-butyl 3-(cyclopentylamino)propanoate. One potential direction is the development of more potent and selective inhibitors of HDACs and LSD1 enzymes. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative disorders. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in drug discovery and development.
Synthesis Methods
The synthesis of tert-butyl 3-(cyclopentylamino)propanoate involves the reaction of tert-butyl 3-bromo propanoate with cyclopentylamine in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed amination reaction, which results in the formation of this compound.
Scientific Research Applications
Tert-butyl 3-(cyclopentylamino)propanoate has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in epigenetic regulation, and their dysregulation has been implicated in the development of various diseases, including cancer and neurodegenerative disorders.
Properties
IUPAC Name |
tert-butyl 3-(cyclopentylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-13-10-6-4-5-7-10/h10,13H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUMKBOYVOHBEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
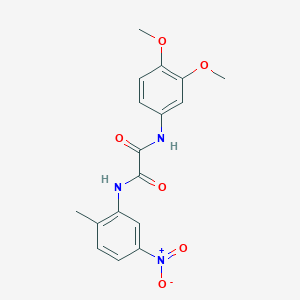
![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)
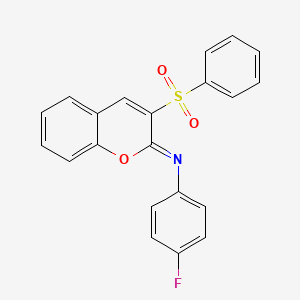
![2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2385229.png)
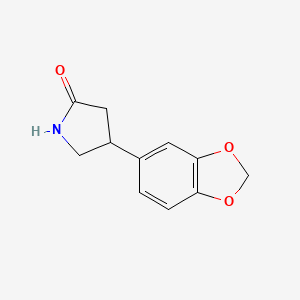
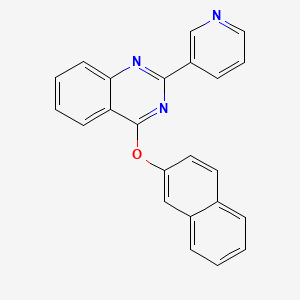
![2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid](/img/structure/B2385232.png)
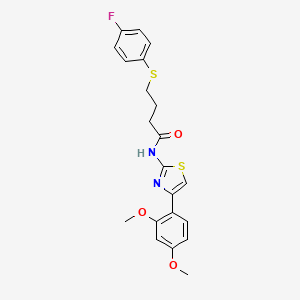
![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)
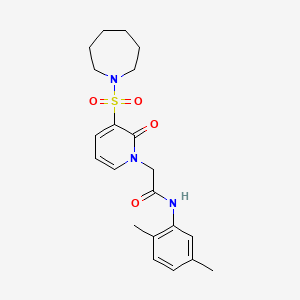
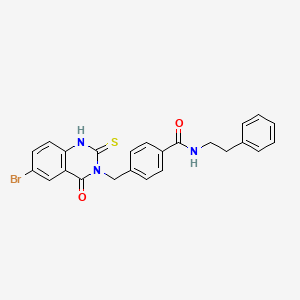


![1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2385243.png)
